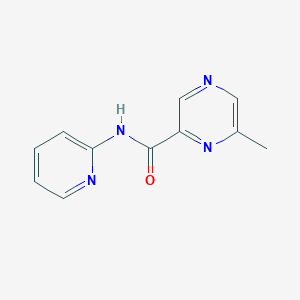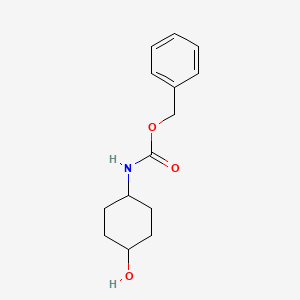![molecular formula C26H27N5S B2554858 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine CAS No. 478258-46-7](/img/structure/B2554858.png)
4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine” is a complex organic molecule . It contains several functional groups, including a piperazine ring, a pyrimidine ring, and a naphthylsulfanyl group .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes this compound, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C26H27N5S . It contains a piperazine ring, a pyrimidine ring, and a naphthylsulfanyl group .Aplicaciones Científicas De Investigación
Anticancer Research
A study by Mallesha et al. (2012) explored the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. These derivatives, including structures similar to 4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine, showed significant antiproliferative effects on various cancer cell lines, indicating their potential as anticancer agents. The study highlighted compound 6d as a particularly promising candidate for further research due to its potent activity across several cell lines except for K562 (Mallesha et al., 2012).
Neuropsychopharmacology
Research by Mørk et al. (2012) on Lu AA21004, a compound with structural similarities to this compound, explored its multifaceted pharmacological profile. The study found that Lu AA21004 acts as a partial agonist and antagonist across several serotonin receptors and a serotonin transporter inhibitor, demonstrating its potential for treating major depressive disorder through a unique multimodal mechanism (Mørk et al., 2012).
Serotonin Receptor Research
Dukic et al. (1997) conducted structure-affinity relationship studies on D-2/5-HT1A receptor ligands, including 4-(2-Heteroarylethyl)-1-arylpiperazines, to create mixed D-2/5-HT1A ligands. Their findings contribute to the understanding of the affinity and functional activity of compounds structurally related to this compound towards dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric disorder treatment (Dukic et al., 1997).
Environmental Fate of Piperazine Derivatives
Ma et al. (2019) investigated the environmental fate of piperazine, a structural component of the compound , focusing on its role in sulfuric acid-based new particle formation. Their research provides insights into how piperazine derivatives, through interactions with atmospheric components, could influence atmospheric chemistry and particle formation, thus affecting their environmental impact and behavior (Ma et al., 2019).
Propiedades
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-naphthalen-2-ylsulfanylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5S/c1-18-6-5-9-23(19(18)2)30-12-14-31(15-13-30)24-17-25(29-26(27)28-24)32-22-11-10-20-7-3-4-8-21(20)16-22/h3-11,16-17H,12-15H2,1-2H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKVROBPXJULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=CC(=NC(=N3)N)SC4=CC5=CC=CC=C5C=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2554778.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)
![5-Ethyl-2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2554781.png)

![5-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)

![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine](/img/structure/B2554786.png)





